2-Amino-6-(trifluoromethyl)isonicotinic acid
Overview
Description
2-Amino-6-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H5F3N2O2 It is a derivative of isonicotinic acid, characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with 2-trifluoromethyl-3-nitropyridine, which undergoes a series of reactions including reduction and amination to yield the desired product . The reaction conditions often involve the use of reducing agents such as tetrabutylammonium fluoride and solvents like acetonitrile.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The process may involve acylation, condensation, Hofmann degradation, hydrolysis, and esterification reactions . These methods are designed to ensure high yield, low cost, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-Amino-6-(trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-6-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, inhibit the synthesis of mycolic acids in bacterial cell walls, leading to the disruption of cell wall integrity and bacterial death . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets.
Comparison with Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): An isomer with the carboxyl group at the 2-position.
Nicotinic Acid (3-pyridinecarboxylic acid):
Isonicotinic Acid (4-pyridinecarboxylic acid): The parent compound with the carboxyl group at the 4-position.
Uniqueness: 2-Amino-6-(trifluoromethyl)isonicotinic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-3(6(13)14)2-5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSDNQRKIXQIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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